N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide
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Overview
Description
Thalidomide-O-amido-C4-NH2 is a compound that contains both amino and formyl groups. It is known for its complex structure and potential biological activities, including analgesic, anti-inflammatory, and anti-tumor properties . This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker, making it useful in the synthesis of PROTACs (proteolysis targeting chimeras) .
Preparation Methods
The preparation of Thalidomide-O-amido-C4-NH2 involves organic synthesis or biosynthesis processes. The synthetic route typically includes the incorporation of a Thalidomide-based cereblon ligand and a linker . The reaction conditions often require careful control of temperature, pH, and solvent to ensure the stability and purity of the compound . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Thalidomide-O-amido-C4-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Thalidomide-O-amido-C4-NH2 has several scientific research applications:
Mechanism of Action
The mechanism of action of Thalidomide-O-amido-C4-NH2 involves binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding induces the recruitment of non-native substrates to the complex, leading to their subsequent degradation . The molecular targets include transcription factors like IKZF1 and IKZF3, which are selectively degraded upon binding to cereblon . This process modulates the release of inflammatory mediators and other cytokines, contributing to its therapeutic effects .
Comparison with Similar Compounds
Thalidomide-O-amido-C4-NH2 is unique due to its specific structure and mechanism of action. Similar compounds include:
Thalidomide: Known for its immunosuppressive and anti-angiogenic activities.
Lenalidomide: A derivative of Thalidomide with enhanced anti-inflammatory and anti-cancer properties.
Pomalidomide: Another derivative with potent anti-cancer activities.
These compounds share similar mechanisms of action but differ in their potency, specificity, and therapeutic applications .
Properties
IUPAC Name |
N-(4-aminobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMVDDVEZUNCJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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